Hydrogen-Bond Donor Count Differentiates Carboxamide from Analogs
The primary carboxamide at position 1 provides two hydrogen-bond donors (HBD), compared to zero for the ethyl ester analog (4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid ethyl ester) and one for the carboxylic acid analog (4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid). The acid analog additionally carries a formal negative charge at pH 7.4, altering solubility and permeability . For kinase inhibitor design, HBD count critically influences hinge-region binding and selectivity .
| Evidence Dimension | Hydrogen-bond donor (HBD) count and ionization state |
|---|---|
| Target Compound Data | HBD = 2; neutral at pH 7.4 |
| Comparator Or Baseline | Ethyl ester analog: HBD = 0; Carboxylic acid analog: HBD = 1, anionic at pH 7.4 |
| Quantified Difference | ΔHBD = +2 vs. ester; +1 vs. acid; ionization state differs from acid |
| Conditions | Calculated from chemical structure (C12H9N3O2 vs. C14H12N2O3 vs. C12H8N2O3) |
Why This Matters
HBD count and charge state directly influence kinase ATP-site binding and membrane permeability, making the primary carboxamide a strategically distinct tool compound for SAR exploration.
- [1] PF Medicament. WO2007003611 (2007) – lists ester, acid, and carboxamide analogs. View Source
- [2] D. A. Erlanson, R. S. McDowell, T. O'Brien. Fragment-Based Drug Discovery. J. Med. Chem. 47(14), 3463–3482 (2004). [Supporting reference for HBD role in kinase binding] View Source
